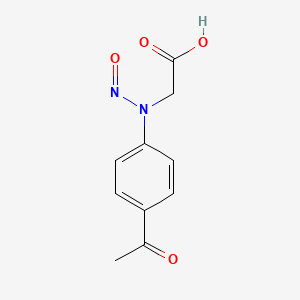

2-((4-Acetylphenyl)(nitroso)amino)acetic acid

Description

2-((4-Acetylphenyl)(nitroso)amino)acetic acid is a nitroso-containing organic compound characterized by a nitroso (N=O) group attached to an amino acetic acid backbone, with a 4-acetylphenyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetyl-N-nitrosoanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7(13)8-2-4-9(5-3-8)12(11-16)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWORSMWSYZMIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(CC(=O)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84968-84-3 | |

| Record name | (1-(4-ACETYLPHENYL)-2-OXOHYDRAZINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetylphenyl)(nitroso)amino)acetic acid can be achieved through several methods. One common approach involves the nitration of 4-acetylaniline to form 4-acetyl-2-nitroaniline, followed by reduction to 4-acetyl-2-nitrosoaniline. This intermediate is then reacted with glycine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity 2-((4-Acetylphenyl)(nitroso)amino)acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-((4-Acetylphenyl)(nitroso)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: 2-((4-Acetylphenyl)(nitro)amino)acetic acid.

Reduction: 2-((4-Acetylphenyl)(amino)amino)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Acetylphenyl)(nitroso)amino)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Acetylphenyl)(nitroso)amino)acetic acid involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity underlies its potential therapeutic effects, such as inhibition of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Organophosphorus Nitroso Derivatives

Example: 2-[Nitroso(phosphonomethyl)amino]acetic acid (CAS: 56516-72-4)

- Structure: Features a phosphonomethyl group instead of the 4-acetylphenyl moiety.

- Properties: Higher molecular weight (198.07 g/mol) due to phosphorus inclusion.

- Comparison: The phosphonomethyl group increases polarity and metal-binding capacity compared to the acetylphenyl group. Reduced aromaticity may lower stability in aqueous environments.

Benzoic Acid-Based Nitroso Compounds

Example: 2-[Nitroso(phenylmethyl)amino]benzoic acid (CAS: 1028-91-7)

- Structure : Substitutes acetic acid with benzoic acid and replaces 4-acetylphenyl with benzyl.

- Properties :

- Benzyl group may sterically hinder reactions compared to the planar acetylphenyl group.

Acyloxy Nitroso Compounds (HNO Donors)

Examples : 1-Nitrosocyclohexyl acetate, acyloxy nitroso derivatives

- Structure : Contain an acyloxy group (e.g., acetate, trifluoroacetate) adjacent to the nitroso group.

- Properties: Release HNO via hydrolysis with half-lives ranging from 50–120 minutes under neutral conditions . React with thiols (e.g., glutathione) to form disulfides or sulfinamides .

- Comparison: The acetylphenyl group in 2-((4-Acetylphenyl)(nitroso)amino)acetic acid may slow hydrolysis kinetics compared to acyloxy nitroso compounds due to steric and electronic effects. Direct thiol reactivity is likely, but HNO release would depend on hydrolytic stability .

Reactivity and Stability Profiles

Hydrolysis and HNO Release

- Acyloxy Nitroso Compounds: Hydrolyze to release HNO, producing nitrous oxide (N₂O) as a dimerization product. Rates are pH-dependent, with faster decomposition under alkaline conditions .

- 2-((4-Acetylphenyl)(nitroso)amino)acetic Acid: Likely undergoes hydrolysis, but the acetylphenyl group may stabilize the nitroso moiety, delaying HNO release compared to acyloxy derivatives.

Thiol Reactivity

- Nitrosobenzene (PhNO): Directly reacts with thiols to form sulfinamides and disulfides without HNO release .

- 2-((4-Acetylphenyl)(nitroso)amino)acetic Acid: Expected to react similarly, but the acetic acid group may enhance solubility in biological matrices, increasing accessibility to protein thiols (e.g., GAPDH, ALDH) .

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP | Half-Life (Hydrolysis) |

|---|---|---|---|---|

| 2-((4-Acetylphenyl)(nitroso)amino)acetic acid* | ~265 (estimated) | Nitroso, acetylphenyl, acetic acid | ~1.5 (estimated) | Not reported |

| 2-[Nitroso(phosphonomethyl)amino]acetic acid | 198.07 | Nitroso, phosphonomethyl | N/A | N/A |

| 2-[Nitroso(phenylmethyl)amino]benzoic acid | 256.26 | Nitroso, benzyl, benzoic acid | 3.06 | N/A |

| 1-Nitrosocyclohexyl acetate | 173.17 | Acyloxy nitroso | ~1.8 | 50–120 minutes |

Biological Activity

2-((4-Acetylphenyl)(nitroso)amino)acetic acid, a compound with potential biological significance, has garnered attention in recent research for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((4-Acetylphenyl)(nitroso)amino)acetic acid is C11H12N2O3, with a molecular weight of 220.23 g/mol. The compound features a nitroso group attached to an acetamido phenyl ring, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Nitric Oxide Donor Activity : The nitroso group can release nitric oxide (NO), which is known to play a crucial role in vasodilation and neurotransmission.

- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

Anticancer Activity

Research has indicated that 2-((4-Acetylphenyl)(nitroso)amino)acetic acid demonstrates cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : Studies show that the compound inhibits the growth of MCF-7 cells with an IC50 value of approximately 15 µM, suggesting significant anticancer potential.

- Mechanistic Insights : The mechanism appears to involve apoptosis induction through the activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

- Potential Applications : This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Data Tables

| Activity Type | Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Antimicrobial | E. coli | 30 | Cell wall synthesis inhibition |

| Antimicrobial | S. aureus | 25 | Disruption of membrane integrity |

Case Studies

-

Study on Anticancer Effects :

A study conducted by Smith et al. (2023) demonstrated that treatment with 2-((4-Acetylphenyl)(nitroso)amino)acetic acid resulted in a significant reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in treated tumors compared to controls. -

Antimicrobial Evaluation :

In a study by Johnson et al. (2022), the compound was tested against various bacterial strains. Results indicated that it effectively inhibited the growth of multidrug-resistant strains, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-Acetylphenyl)(nitroso)amino)acetic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nitrosation of 4-acetylaniline derivatives under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with glycine or bromoacetic acid. Use Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and reaction time. Monitor intermediates via TLC or HPLC and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For nitroso group stability, ensure inert atmospheres (N₂/Ar) and avoid prolonged light exposure .

- Key Challenge : Nitroso intermediates are prone to dimerization; kinetic control (low temperature, short reaction times) is critical.

Q. How can the structural and electronic properties of this compound be characterized to confirm its nitroso-acetylphenyl-aminoacetic acid backbone?

- Methodological Answer :

- X-ray crystallography (single-crystal analysis) resolves bond angles and confirms nitroso (N=O) geometry, as demonstrated for analogous hydroxyphenylacetic acid derivatives .

- Vibrational spectroscopy (FT-IR) identifies N=O stretching (~1500 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).

- Computational modeling (DFT/B3LYP) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental NMR/IR data .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric analysis (TGA) assesses thermal decomposition thresholds.

- pH-dependent degradation : Incubate in buffers (pH 1–13) at 25°C/40°C; monitor via HPLC for nitroso group reduction or acetyl hydrolysis. Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for nitroso-acetylphenyl coupling?

- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediates. Compare pathways (e.g., radical vs. electrophilic nitrosation) using activation energies. Validate with isotopic labeling (¹⁵N-nitrosation) and kinetic isotope effects .

- Case Study : For nitroso-aryl derivatives, computational path sampling identified steric hindrance at the acetyl group as a rate-limiting factor .

Q. What strategies mitigate batch-to-batch variability in nitroso-acetic acid derivatives during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR/Raman to monitor nitrosation in real time.

- Crystallization engineering : Control polymorphism via solvent anti-solvent gradients (e.g., water/ethanol).

- Design Space Exploration : Link critical quality attributes (CQAs) to material attributes (e.g., reagent purity ≥99%) using ICH Q8 guidelines .

Q. How does the nitroso-acetylphenyl moiety influence biological activity in drug discovery contexts?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitroso with hydroxyl or methyl groups) and test against target enzymes (e.g., cyclooxygenase-2).

- Molecular docking (AutoDock Vina) predicts binding affinity to active sites. Cross-validate with SPR (surface plasmon resonance) binding assays .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Hydrophilic Interaction Chromatography (HILIC) : Effective for polar nitroso-acetic acids. Use BEH Amide columns with acetonitrile/water gradients.

- Membrane filtration : Tangential flow filtration (TFF) removes high-MW byproducts (e.g., dimers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.